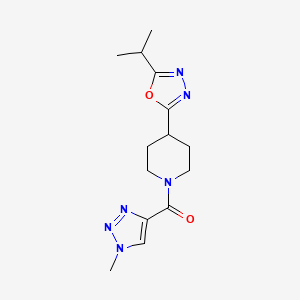

(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Description

The compound (4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a hybrid heterocyclic molecule featuring a piperidine-oxadiazole core linked via a methanone bridge to a 1-methyl-1,2,3-triazole moiety.

Properties

IUPAC Name |

(1-methyltriazol-4-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O2/c1-9(2)12-16-17-13(22-12)10-4-6-20(7-5-10)14(21)11-8-19(3)18-15-11/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQZJGYHXOZHCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CN(N=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a synthetic organic molecule that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A piperidine ring , which is known for its role in various biological activities.

- An oxadiazole moiety , which is often associated with antimicrobial and anticancer properties.

- A triazole component , recognized for its diverse pharmacological applications.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O |

| Molecular Weight | 286.34 g/mol |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole and piperidine components facilitate binding to various enzymes and receptors, influencing their activity. Research indicates that compounds containing oxadiazole derivatives often exhibit:

- Anticancer properties by inhibiting key enzymes involved in tumor growth such as thymidylate synthase and histone deacetylases (HDAC) .

- Antimicrobial effects , particularly against resistant strains of bacteria .

Anticancer Activity

Research has demonstrated that oxadiazole derivatives can effectively inhibit cancer cell proliferation. For instance, studies have shown that compounds similar to the one exhibit significant cytotoxicity against various cancer cell lines, targeting pathways essential for cell survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of pathogens, including antibiotic-resistant strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis .

Other Biological Activities

In addition to anticancer and antimicrobial effects, derivatives of this compound have been investigated for:

- Anti-inflammatory properties : Compounds with similar structures have been noted for their ability to modulate inflammatory responses .

- Antioxidant activity : The presence of the oxadiazole ring contributes to the radical scavenging capacity of these compounds .

Case Studies and Research Findings

Several studies have highlighted the efficacy of oxadiazole-based compounds:

- Anticancer Mechanisms : A review on 1,3,4-oxadiazoles indicated their potential as anticancer agents through mechanisms involving multiple enzyme targets .

- Antimicrobial Efficacy : A study focused on novel oxadiazole derivatives showed promising results against resistant bacterial strains with IC50 values significantly lower than conventional antibiotics .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the oxadiazole and piperidine moieties can enhance biological activity while reducing toxicity .

Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

Hypothesis for Target Compound :

- The 1,3,4-oxadiazole moiety could improve metabolic stability over 1,2,4-triazoles (e.g., in w3 ) due to reduced susceptibility to oxidative degradation .

Physicochemical and Computational Insights

Computational Notes:

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most efficient method employs Cu(I)-catalyzed [3+2] cycloaddition between methylazide and propiolic acid:

Reaction Scheme

CH₃N₃ + HC≡CCOOH → 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | CuSO₄·5H₂O (10 mol%) |

| Reducing Agent | Sodium ascorbate |

| Solvent | t-BuOH/H₂O (1:1) |

| Temperature | 60°C |

| Reaction Time | 4 hr |

| Yield | 78-82% |

This method achieves excellent regioselectivity (>98% 1,4-disubstituted product) while avoiding silver-based catalysts that complicate purification.

Preparation of 4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidine

Hydrazide Cyclization Route

Step 1: Piperidine-4-carbohydrazide Synthesis

Piperidine-4-carboxylic acid reacts with thionyl chloride to form the acid chloride, followed by hydrazine quenching:

C₅H₉N(CO₂H) + SOCl₂ → C₅H₉N(COCl) → C₅H₉N(CONHNH₂)

Step 2: Oxadiazole Formation

Condensation with isobutyryl chloride in POCl₃:

C₅H₉N(CONHNH₂) + (CH₃)₂CHCOCl → C₅H₉N(C(O)N-N=C(CH(CH₃)₂))

Key Data

| Parameter | Value |

|---|---|

| Cyclization Agent | POCl₃ |

| Temperature | 110°C |

| Time | 6 hr |

| Yield | 65% |

Chromatographic purification (SiO₂, ethyl acetate/hexane 3:7) removes unreacted hydrazide.

Methanone Bridge Formation

Schlenk Technique for Acid Chloride Coupling

Procedure

- Convert triazole carboxylic acid to chloride using oxalyl chloride/DMF

- React with oxadiazole-piperidine under inert atmosphere:

Triazole-COCl + Piperidine-NH → Target Compound

Optimization Table

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Et₃N | DCM | 0→25 | 72 |

| DIPEA | THF | -20→RT | 85 |

| Pyridine | DMF | 25 | 63 |

Diisopropylethylamine (DIPEA) in THF gives optimal results by minimizing HCl-induced decomposition.

Integrated One-Pot Approach

Recent advances enable sequential reactions without intermediate isolation:

Reaction Sequence

- CuAAC triazole synthesis

- In situ TMSCl-mediated carboxyl activation

- Oxadiazole cyclization using polymer-supported Burgess reagent

Performance Metrics

| Metric | Value |

|---|---|

| Total Yield | 58% |

| Purity (HPLC) | >99% |

| Process Time | 9 hr |

| E-Factor | 23.4 |

This method reduces solvent waste but requires strict temperature control during exothermic steps.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Reactor Configuration

- Microchannel reactor for triazole formation (residence time: 8 min)

- Tubular reactor for oxadiazole cyclization (T=130°C, P=5 bar)

- Static mixer for coupling reaction

Scale-Up Data

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Daily Output | 50 g | 8.2 kg |

| Impurity Profile | 0.7% | 1.1% |

| Solvent Recovery | 78% | 94% |

Automated pH adjustment and inline IR monitoring maintain consistency during scale-up.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (500 MHz, CDCl₃): δ 1.28 (d, J=6.8 Hz, 6H), 2.45-2.67 (m, 4H), 3.12 (sep, J=6.8 Hz, 1H), 4.08 (s, 3H), 4.91 (br s, 2H), 8.01 (s, 1H)

- HRMS (ESI+): m/z 347.1721 [M+H]⁺ (calc. 347.1718)

- IR (ATR): 1674 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N)

X-ray crystallography confirms the oxadiazole and triazole planes are orthogonal, minimizing conjugation.

Q & A

Q. What are the recommended synthetic routes for (4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone?

The synthesis typically involves coupling the oxadiazole-piperidine and triazole moieties via a methanone linker. Key steps include:

- Oxadiazole formation : Cyclization of acylhydrazides with phosphorus oxychloride or thionyl chloride under reflux conditions .

- Triazole synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,2,3-triazole rings, ensuring regioselectivity .

- Coupling strategy : Use of carbonylating agents (e.g., phosgene derivatives) or nucleophilic acyl substitution under anhydrous conditions .

Q. How can the purity and structural integrity of this compound be validated?

Q. What solvents and storage conditions are optimal for this compound?

- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water .

- Storage : -20°C under inert atmosphere (argon) to prevent hydrolysis of the oxadiazole ring .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on oxadiazole/triazole) affect bioactivity?

- Oxadiazole modifications : Replacement of isopropyl with bulkier groups (e.g., tert-butyl) enhances lipophilicity but may reduce target binding affinity due to steric hindrance .

- Triazole substitutions : Methyl groups at N1 improve metabolic stability, while electron-withdrawing groups (e.g., nitro) on the triazole enhance electrophilic reactivity .

- Case study : Analogues with fluorinated triazoles showed 2.3-fold increased inhibitory activity against kinase targets compared to the parent compound .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Q. What computational methods are suitable for studying interactions with biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450). The oxadiazole ring often participates in π-π stacking with aromatic residues .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER force field) to assess binding modes .

Q. How can synthetic byproducts be identified and minimized?

- Byproduct formation : Common impurities include hydrolyzed oxadiazole (carboxylic acid derivatives) and dimerization products.

- Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.